Riviciclib hydrochloride

Descripción general

Descripción

P276-00 es un compuesto novedoso identificado como un potente inhibidor de las cinasas dependientes de ciclinas. Las cinasas dependientes de ciclinas son enzimas que desempeñan un papel crucial en la regulación del ciclo celular. P276-00 ha mostrado una actividad antitumoral significativa, particularmente contra las células cancerosas resistentes al cisplatino . Este compuesto ha sido ampliamente estudiado por su potencial como agente antineoplásico, lo que lo convierte en un candidato prometedor para la terapia del cáncer .

Aplicaciones Científicas De Investigación

P276-00 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Terapia del cáncer: P276-00 ha mostrado una actividad antitumoral significativa en varias líneas celulares de cáncer, incluidas las resistentes al cisplatino.

Regulación del ciclo celular: El compuesto se utiliza para estudiar la regulación del ciclo celular y el papel de las cinasas dependientes de ciclinas en la proliferación celular.

Investigación de la apoptosis: P276-00 se utiliza para investigar los mecanismos de la apoptosis y el papel de la caspasa-3 en la muerte celular del cáncer.

Desarrollo de fármacos: El compuesto sirve como compuesto líder para el desarrollo de nuevos inhibidores de la cinasa dependiente de ciclinas con una potencia y selectividad mejoradas.

Mecanismo De Acción

P276-00 ejerce sus efectos inhibiendo las cinasas dependientes de ciclinas, que son esenciales para la progresión del ciclo celular. El compuesto se une al sitio activo de la enzima, lo que evita la fosforilación de la proteína retinoblastoma y conduce al arresto del ciclo celular en la fase G1 / S . Además, P276-00 induce la apoptosis a través de la activación de p53, lo que da como resultado una mayor proporción de BAX a BCL-2 y la escisión de la caspasa-3 . El compuesto también reduce la expresión de proteínas del microentorno tumoral como la interleucina-6 y el receptor del factor de crecimiento epidérmico .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Riviciclib hydrochloride interacts with CDK4/6, proteins that are key players in cell cycle regulation . By inhibiting these enzymes, this compound can slow down the progression of cancer by preventing cancer cells from growing and dividing too quickly .

Cellular Effects

This compound has shown potent antiproliferative effects against various human cancer cell lines . It is highly selective for cancer cells as compared with normal fibroblast cells .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of CDK4/6 . This inhibition may provide protection against oncogenic processes in specific tissue types .

Temporal Effects in Laboratory Settings

It is known that this compound exhibits a large inter-individual variability in exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . High exposure is associated with an increased risk of neutropenia .

Metabolic Pathways

This compound is extensively metabolized by cytochrome P450 3A4 . The proposed metabolic pathways involved in the generation of its metabolites are hydroxylation, oxidation, and reduction .

Transport and Distribution

This compound is a transport substrate of P-gp . Pharmacokinetic and tissue distribution studies in mouse models showed that this efflux transporter is responsible for limiting the this compound penetration into the brain .

Subcellular Localization

It is known that it acts on the cyclin D–CDK4/6–p16–retinoblastoma (Rb) pathway, which is a key regulator of the cell cycle .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

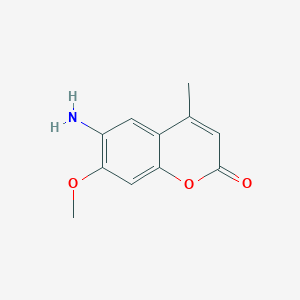

P276-00 se sintetiza a través de una serie de reacciones químicas que involucran flavonas. La síntesis implica la optimización de los compuestos líderes mediante estudios de relación estructura-actividad. El compuesto más potente, P276-00, se identificó con una concentración inhibitoria (IC50) de 63 ± 18,5 nanomoles por litro en ensayos enzimáticos de cinasa dependiente de ciclina 4 y ciclina D1 . La ruta sintética incluye el uso de varios reactivos y catalizadores para lograr la estructura química deseada.

Métodos de producción industrial

La producción industrial de P276-00 implica la síntesis a gran escala utilizando condiciones de reacción optimizadas. El proceso incluye la purificación y el aislamiento del compuesto para garantizar una alta pureza y potencia. Los métodos de producción están diseñados para ser rentables y escalables para un posible uso comercial.

Análisis De Reacciones Químicas

Tipos de reacciones

P276-00 se somete a varios tipos de reacciones químicas, que incluyen:

Inhibición de las cinasas dependientes de ciclinas: P276-00 inhibe las cinasas dependientes de ciclinas uniéndose al sitio activo de la enzima, lo que evita la fosforilación de la proteína retinoblastoma.

Inducción de la apoptosis: El compuesto induce la apoptosis en las células cancerosas a través de la activación de la caspasa-3 y la formación de escaleras de ADN.

Reactivos y condiciones comunes

Las reacciones que involucran P276-00 generalmente requieren reactivos y condiciones específicas, como:

Inhibidores de la cinasa dependiente de ciclinas: P276-00 se utiliza en combinación con otros inhibidores de la cinasa dependiente de ciclinas para mejorar sus efectos antiproliferativos.

Inductores de la apoptosis: El compuesto se utiliza con agentes inductores de la apoptosis para estudiar sus efectos en las líneas celulares de cáncer.

Principales productos formados

Los principales productos formados a partir de las reacciones que involucran P276-00 incluyen:

Cinasas dependientes de ciclinas inhibidas: El producto principal es la forma inhibida de las cinasas dependientes de ciclinas, lo que lleva al arresto del ciclo celular y la apoptosis.

Células cancerosas apoptóticas: El compuesto induce eficazmente la apoptosis en las células cancerosas, lo que da como resultado la formación de cuerpos apoptóticos.

Comparación Con Compuestos Similares

P276-00 se compara con otros inhibidores de la cinasa dependiente de ciclinas, como:

Palbociclib: Aprobado para el tratamiento del cáncer de mama positivo para el receptor de estrógeno.

Ribociclib: Otro inhibidor de la cinasa dependiente de ciclinas utilizado en la terapia del cáncer de mama.

Abemaciclib: Conocido por su uso en el tratamiento del cáncer de mama.

Unicidad de P276-00

P276-00 es único debido a su alta selectividad y potencia contra la cinasa dependiente de ciclina 4 y la ciclina D1, con una IC50 inferior a 250 nanomoles por litro . También muestra una actividad antitumoral significativa contra las células cancerosas resistentes al cisplatino, lo que lo convierte en un valioso candidato para la terapia del cáncer .

Lista de compuestos similares

- Palbociclib

- Ribociclib

- Abemaciclib

P276-00 destaca entre estos compuestos debido a su mecanismo de acción único y su potencial para superar la resistencia en la terapia del cáncer .

Propiedades

IUPAC Name |

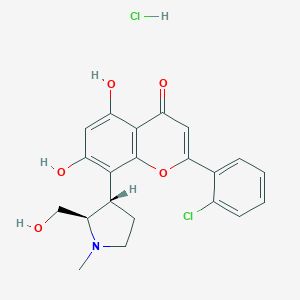

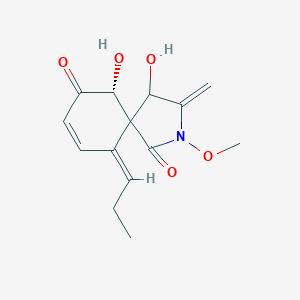

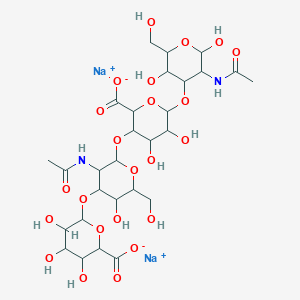

2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO5.ClH/c1-23-7-6-12(14(23)10-24)19-15(25)8-16(26)20-17(27)9-18(28-21(19)20)11-4-2-3-5-13(11)22;/h2-5,8-9,12,14,24-26H,6-7,10H2,1H3;1H/t12-,14+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVTUOCTLAERQD-OJMBIDBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H]([C@@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920113-03-7 | |

| Record name | P 276-00 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=920113-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | P-276-00 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920113037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIVICICLIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRP53ZDY6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Riviciclib Hydrochloride interact with its target and what are the downstream effects?

A1: this compound functions as a selective inhibitor of cyclin-dependent kinases (CDKs) []. Specifically, it exhibits high affinity for CDK4/cyclin D1, CDK1/cyclin B, and CDK9/cyclin T1 []. These kinases play crucial roles in cell cycle progression and cellular proliferation. By inhibiting these CDKs, this compound disrupts the cell cycle, leading to G1/S phase arrest. This arrest subsequently triggers apoptosis, a programmed cell death mechanism, and effectively inhibits the proliferation of tumor cells [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (2E,4E)-5-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]penta-2,4-dienoate](/img/structure/B45912.png)